BENGHE Foundational & Exploratory

Check Availability & Pricing

(S)-2-Amino-2-(4-fluorophenyl)ethanol CAS
number 174770-74-2

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(S)-2-Amino-2-(4-
Compound Name:
fluorophenyl)ethanol

cat. No.: B1393036

An In-Depth Technical Guide to 2-Amino-2-(4-fluorophenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Stereochemistry and CAS
Identification

This guide focuses on the chiral amino alcohol, 2-Amino-2-(4-fluorophenyl)ethanol. It is critical
to address a common point of confusion regarding its stereoisomers and their corresponding
Chemical Abstracts Service (CAS) numbers. The user-specified CAS number, 174770-74-2,
predominantly refers to the (R)-enantiomer in scientific literature and commercial databases.[1]
[2][3] The (S)-enantiomer is often cited under CAS number 325152-98-5.[4] The racemic
mixture, containing both enantiomers, is identified by CAS number 140373-17-7. This guide will
cover the fundamental properties and applications applicable to the core molecular structure,
while providing specific details for the stereoisomers where relevant.

Section 1: Core Compound Profile and Strategic
Importance

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a synthetically valuable chiral amino alcohol. Its
structure, featuring a primary alcohol and a primary amine attached to the same stereocenter,
which is further connected to a fluorinated phenyl ring, makes it a privileged scaffold in
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medicinal chemistry.[5][6] Chiral 1,2-amino alcohols are foundational components in a multitude
of biologically active molecules, serving as key intermediates in the synthesis of
pharmaceuticals and as chiral ligands in asymmetric catalysis.[7][8] The presence of a fluorine
atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic
properties, such as metabolic stability and binding affinity, making this compound particularly
relevant for drug discovery programs.

Table 1: Physicochemical Properties of 2-Amino-2-(4-fluorophenyl)ethanol

Property Value Source(s)
CAS Number 174770-74-2 ((R)-enantiomer) [1109]
Molecular Formula CsH10FNO [2]
Molecular Weight 155.17 g/mol [4]
Appearance Off-white to light yellow solid [3]

Melting Point 68-79°C [1]

Boiling Point 287.4+25.0 °C (Predicted) [3]

Density 1.208+0.06 g/cm3 (Predicted) [3]

) ) [0]24/D = -14.7° (c=1% in
Optical Rotation ) [1]
Methanol) for (R)-enantiomer

2-8°C, protect from light, store
Storage ) [3]
under inert atmosphere

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of modern organic
chemistry. The challenge lies in controlling the stereochemistry of the two adjacent functional
groups. Several robust strategies have been developed to achieve this.

Overview of Synthetic Strategies

» Asymmetric Hydrogenation: A powerful method involves the catalytic asymmetric
hydrogenation of a-amino ketones. This approach utilizes chiral metal catalysts, such as
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those based on iridium or ruthenium, to deliver hydrogen selectively to one face of the
ketone, establishing the desired stereocenter with high enantiomeric excess (ee).[10][11]

» Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHSs), offers a
green and highly selective alternative.[12] Whole-cell biocatalysts can reduce prochiral
ketones with exceptional enantioselectivity (>99% ee), often under mild, aqueous conditions.
[12][13] This method circumvents the need for heavy metal catalysts and
protection/deprotection steps.

o Chiral Auxiliaries: Classic organic synthesis techniques often employ chiral auxiliaries, such
as pseudoephedrine.[5][6] The auxiliary directs the stereochemical outcome of a reaction
and is subsequently cleaved to yield the enantiopure product.

o Reduction of Chiral Precursors: A direct and efficient route involves the reduction of a readily
available chiral precursor, such as an amino acid. This strategy leverages the existing
stereocenter of the starting material.

Recommended Protocol: Reduction of (R)-4-
Fluorophenylglycine

This protocol describes the synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol via the
reduction of the corresponding amino acid, a method noted for its straightforward execution
and high fidelity in transferring stereochemistry.[3]

Workflow Diagram: Synthesis via Amino Acid Reduction

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.semanticscholar.org/paper/Synthesis-of-Chiral-1%2C2-Amino-Alcohol-Containing-of-Mangunuru-Terrab/47263f720afea9ef475a107737dce74ddb8e7f90
https://pure.bit.edu.cn/en/publications/enantioselective-synthesis-of-chiral-12-amino-alcohols-via-asymme/
https://www.researchgate.net/publication/229990656_Enantioselective_Reduction_of_4-Fluoroacetophenone_at_High_Substrate_Concentration_using_a_Tailor-Made_Recombinant_Whole-Cell_Catalyst
https://www.researchgate.net/publication/229990656_Enantioselective_Reduction_of_4-Fluoroacetophenone_at_High_Substrate_Concentration_using_a_Tailor-Made_Recombinant_Whole-Cell_Catalyst
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2021.778584/full
https://pubs.acs.org/doi/10.1021/acs.joc.8b01516
https://pubmed.ncbi.nlm.nih.gov/30039699/
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB11066385.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

4 )

Reaction Setup

[1. Prepare LiAIH4 SqutiorD

(1.0 M in THF)
nert Atmosphere
2. Cool to 0°C
(Ice Bath)
o J
4 I

Reaction
\4

3. Add (R)-4-Fluorophenylglycine
(Portion-wise over 1 hr)

%xothermic Control
4. Stir at Room Temperature
(16 hours)
o J
Fieser Method
é Quench & Work-up )

5. Sequentlal Quench
(H20, then 4N NaOH)

6. Filter & Concentrate
(Remove aluminum salts, evaporate solvent)

é Purification h

7. Column Chromatography
(If necessary)

(R)-2-Amino-2-(4-fluorophenyl)ethanol

Click to download full resolution via product page

Caption: Synthesis workflow for (R)-2-Amino-2-(4-fluorophenyl)ethanol.
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Step-by-Step Methodology:

Reaction Setup: To a stirred solution of lithium aluminium hydride (LiAIH4) (1.0 M in THF, 2.0
eg.) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0°C
using an ice bath.

Substrate Addition: Add (R)-4-fluorophenylglycine (1.0 eq.) portion-wise over approximately 1
hour. This controlled addition is crucial to manage the exothermic reaction.

Reaction Progression: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Stir the reaction for 16 hours to ensure complete
reduction of the carboxylic acid.

Work-up (Quenching): Carefully cool the reaction mixture back to 0°C. Sequentially and
slowly add water (X mL per X g of LiAlHa4), followed by 4 N sodium hydroxide solution (X mL
per X g of LiAlH4), and finally more water (3X mL per X g of LiAlH4). This procedure, known
as the Fieser work-up, is designed to precipitate aluminum salts into a filterable solid.

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash
the filter cake thoroughly with additional THF or ethyl acetate.

Purification: Combine the organic filtrates and concentrate them under reduced pressure.
The resulting crude product can be purified by column chromatography on silica gel if
necessary to yield the pure amino alcohol.

Section 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity

of the final product.

Table 2: Key Analytical Parameters and Expected Results
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Technique Parameter Expected Result

Phenyl protons (~7.0-7.4 ppm),
benzylic proton (~4.0-4.2
H NMR Chemical Shift (3), Multiplicity, ppm), methylene protons
Integration (~3.5-3.8 ppm), and
exchangeable amine/hydroxyl

protons.

Aromatic carbons (including a

C-F coupled doublet), benzylic
13C NMR Chemical Shift (d) carbon (~58-60 ppm), and

methylene carbon (~65-67

ppm).

Mass Spec. Molecular lon Peak ([M+H]*) Expected m/z of 156.0819.[14]

Separation of (R) and (S)
) ) ) enantiomers on a chiral
Chiral HPLC Enantiomeric Excess (% ee) ) )
stationary phase to quantify

the enantiomeric purity.

A non-zero value confirming
i . » ] the presence of a single
Optical Rotation Specific Rotation [a] )
enantiomer (e.g., -14.7° for the

(R)-enantiomer).[1]

Section 4: Applications in Drug Discovery and
Asymmetric Synthesis

The utility of (S)-2-Amino-2-(4-fluorophenyl)ethanol stems from its dual functionality and
defined stereochemistry, making it a valuable chiral building block.

o Synthesis of Bioactive Molecules: The 1,2-amino alcohol motif is present in numerous drugs.
This compound can serve as a direct precursor or key intermediate. For example, it can be
used to synthesize chiral oxazolidinones, which are important pharmacophores and can also
act as chiral auxiliaries in other synthetic transformations.[15]
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» Chiral Ligand Synthesis: The nitrogen and oxygen atoms can coordinate to metal centers,
making it an excellent scaffold for developing new chiral ligands for asymmetric catalysis.
These ligands are instrumental in creating other chiral molecules with high selectivity.[16]

o Fragment-Based Drug Discovery (FBDD): As a small, fluorinated molecule with defined 3D
geometry and hydrogen bonding capabilities, it is an ideal candidate for FBDD screening
libraries to identify initial hits against therapeutic targets.

Diagram: Role as a Chiral Building Block
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Caption: Hypothetical pathway using the title compound to form a complex target.
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Section 5: Safety, Handling, and Storage

Proper handling of (S)-2-Amino-2-(4-fluorophenyl)ethanol is essential to ensure laboratory
safety. The following information is synthesized from safety data sheets (SDS) of the
compound and its close analogs.[17]

Table 3: Hazard Identification and Safety Precautions

Hazard Category GHS Statement Precautionary Measures

Do not eat, drink, or smoke
o ) when using this product. Wash
Acute Toxicity H302: Harmful if swallowed.
hands thoroughly after

handling.

Wear protective gloves and
S o clothing. Wash skin thoroughly
Skin Irritation H315: Causes skin irritation. ] )
with soap and water if contact

OocCcurs.

Wear safety glasses with side-
o H319: Causes serious eye shields or goggles. If in eyes,
Eye Irritation L ) ) i
irritation. rinse cautiously with water for

several minutes.

] Avoid breathing dust. Use only
) ) H335: May cause respiratory ) ) )
Respiratory Irrit. o in a well-ventilated area or with
irritation.
a fume hood.

Standard Laboratory Handling Protocol

» Engineering Controls: Conduct all manipulations of the solid compound within a certified
chemical fume hood to prevent inhalation of dust.

e Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and
chemical safety goggles at all times.

» Dispensing: When weighing and transferring the solid, use anti-static spatulas and weighing
boats to minimize dust generation.
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o Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material
and place it in a sealed container for disposal. Clean the area with a wet cloth.

o Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark
place.[3] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is
recommended.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 6: Conclusion

(S)-2-Amino-2-(4-fluorophenyl)ethanol, along with its enantiomer, represents a high-value
chiral building block for the scientific community. Its well-defined stereochemistry and the
strategic placement of a fluorine atom provide significant advantages for the synthesis of
complex, biologically active molecules. Through robust synthetic methods, such as the
reduction of chiral amino acids or biocatalytic approaches, this compound can be accessed in
high enantiomeric purity. A thorough understanding of its properties, applications, and handling
requirements, as outlined in this guide, enables researchers to fully leverage its potential in
advancing the fields of drug discovery and asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 174770-74-2 (R)-2-Amino-2-(4-fluorophenyl)ethanol AKSci X6721 [aksci.com]

2. caming.com [caming.com]

3. (R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2 [m.chemicalbook.com]

4. (S)-2-Amino-2-(3-fluorophenyl)ethanol | CBH10FNO | CID 55278753 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from
Arylglyoxals - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://m.chemicalbook.com/ChemicalProductProperty_EN_CB11066385.htm
https://www.benchchem.com/product/b1393036?utm_src=pdf-body
https://www.benchchem.com/product/b1393036?utm_src=pdf-custom-synthesis
https://aksci.com/item_detail.php?cat=X6721
https://www.caming.com/benzeneethanolbeta-amino-4-fluoro-betar-9ci-cas-174770-74-2/
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB11066385.htm
https://pubchem.ncbi.nlm.nih.gov/compound/325152-98-5
https://pubchem.ncbi.nlm.nih.gov/compound/325152-98-5
https://pubs.acs.org/doi/10.1021/acs.joc.8b01516
https://pubmed.ncbi.nlm.nih.gov/30039699/
https://pubmed.ncbi.nlm.nih.gov/30039699/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. researchgate.net [researchgate.net]
8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
9. 174770-74-2|(R)-2-Amino-2-(4-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

10. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-
Catalyzed Asymmetric Transfer Hydrogenation of Unprotected a-Ketoamines. | Semantic
Scholar [semanticscholar.org]

11. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of
a-amino ketones with chiral spiro iridium catalysts - Beijing Institute of Technology
[pure.bit.edu.cn]

12. researchgate.net [researchgate.net]

13. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine
Dehydrogenase in E. coli [frontiersin.org]

14. PubChemlLite - 2-amino-2-(4-fluorophenyl)ethanol (C8H10FNO) [pubchemlite.lcsb.uni.lu]
15. Organic Syntheses Procedure [orgsyn.org]

16. pubs.acs.org [pubs.acs.org]

17. aksci.com [aksci.com]

To cite this document: BenchChem. [(S)-2-Amino-2-(4-fluorophenyl)ethanol CAS number
174770-74-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1393036#s-2-amino-2-4-fluorophenyl-ethanol-cas-
number-174770-74-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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